4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione
Overview
Description
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a heterocyclic compound that contains a benzodiazole ring system with a bromine atom at the 4-position, a methyl group at the 1-position, and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione typically involves the bromination of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution Reactions: Substituted benzodiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiol derivatives.
Scientific Research Applications
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thione group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-one: Similar structure but with a carbonyl group instead of a thione group.
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-sulfonamide: Contains a sulfonamide group instead of a thione group.
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
7-bromo-3-methyl-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCYHATQWIKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200594 | |
Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-65-2 | |
Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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